Purity Specification Advantage: NLT 98% vs. Min. 95% for the Fully Unsaturated Analog
The target compound is supplied by at least one ISO-certified manufacturer (MolCore) at a purity specification of NLT 98% (Not Less Than 98%) . By comparison, the closest structural analog — 8-oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS 2091267-73-9) — is listed by multiple vendors at a minimum purity of 95% . This 3-percentage-point difference in guaranteed purity reduces the burden of pre-use purification for the target compound in quantitative structure–activity relationship (QSAR) studies, enzymatic assays, and multi-step synthetic sequences where impurity carryover can confound results.
| Evidence Dimension | Vendor-guaranteed minimum purity |
|---|---|
| Target Compound Data | NLT 98% (MolCore, Product MC681631) |
| Comparator Or Baseline | Min. 95% (CymitQuimica, Leyan – for fully unsaturated 8-oxo-8H analog, CAS 2091267-73-9) |
| Quantified Difference | ≥3 absolute percentage points higher guaranteed purity for the target compound |
| Conditions | Commercial vendor specification sheets; analytical method not uniformly disclosed but typical QC involves HPLC or NMR |
Why This Matters
Higher guaranteed purity directly reduces the need for in-house re-purification, saving time and cost in procurement workflows where assay reproducibility depends on defined chemical composition.
